5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷

描述

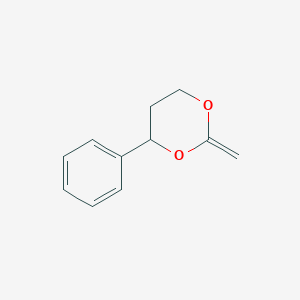

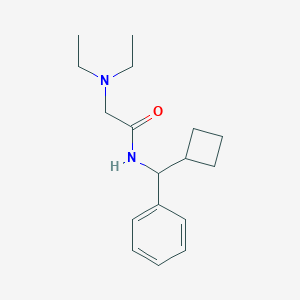

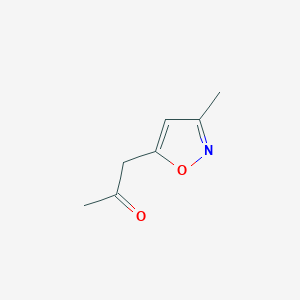

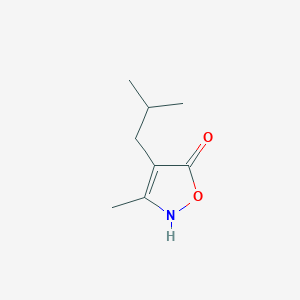

5'-O-Benzoyl-2,3'-anhydrothymidine (5-BzAT) is an important synthetic intermediate for the production of various types of thymidine analogs. It is a nucleoside analogue, which is used for a variety of purposes in the field of scientific research. It has been found to have a number of biochemical and physiological effects, and is used in a variety of laboratory experiments.

科学研究应用

与三乙胺四氮唑的反应动力学

5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷与三乙胺四氮唑在 DMF 中于 100-120°C 下的反应遵循二级动力学方程,对每种反应物都遵循一级动力学 。这项研究为 5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷的反应机理和动力学提供了宝贵的见解。

叠氮化反应的动力学和热力学

5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷与二甲胺叠氮在 DMF-1,4-二噁烷体系中于 80 至 100°C 的温度范围内发生的反应遵循整体二级动力学,对每种反应物都遵循一级动力学 。这项研究有助于了解涉及 5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷的叠氮化反应的动力学和热力学。

药物应用

药用级 [18F]FLT 通过 5'-O-(苯甲酰基)-2,3'脱水胸腺嘧啶核苷的亲核氟化反应在全自动过程中合成 。此应用展示了 5'-O-苯甲酰基-2,3'-脱水胸腺嘧啶核苷在合成药物化合物方面的潜力。

作用机制

Target of Action

The primary target of 5’-O-benzoyl-2,3’-anhydrothymidine is the C3’ atom of the compound itself . This target plays a crucial role in the reaction of the compound with nucleophiles .

Mode of Action

The compound interacts with its targets through a second-order kinetic reaction . In the rate-determining stage of the SN2 reaction, nucleophiles such as triethylammonium tetrazolide and dimethylammonium azide attack the C3’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine, simultaneously loosening the C3’-O2 anhydro bond .

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

The compound’s reaction with nucleophiles suggests that it may induce changes at the molecular level, particularly in the structure of the compound itself .

Action Environment

The action of 5’-O-benzoyl-2,3’-anhydrothymidine is influenced by environmental factors such as temperature and the presence of certain solvents . The compound reacts with nucleophiles in DMF (dimethylformamide) at temperatures ranging from 80 to 100°C . The reaction follows the overall second-order kinetics and first-order kinetics with respect to each reactant .

生化分析

Biochemical Properties

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120°C is described by a second-order kinetic equation, following the first-order kinetics in each of the reactants . This suggests that 5’-O-benzoyl-2,3’-anhydrothymidine interacts with enzymes and other biomolecules in a specific manner.

Molecular Mechanism

The molecular mechanism of 5’-O-benzoyl-2,3’-anhydrothymidine involves a rate-determining stage of S N 2 reaction where triethylammonium tetrazolide attacks the C 3 ’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine with simultaneous loosening of the C 3 ’ ÄO 2 anhydro bond .

Temporal Effects in Laboratory Settings

The reaction kinetics suggest that the effects of the compound may change over time .

属性

IUPAC Name |

(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUVOAMQGVMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991096 | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70838-44-7 | |

| Record name | 5'-O-benzoyl-2,3'-anhydrothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

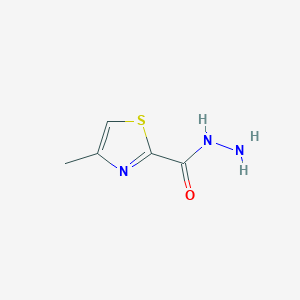

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)